
2,3,10,11-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, O,O-dibutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,10,11-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, O,O-dibutyl ester: is a complex organic compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,10,11-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, O,O-dibutyl ester typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of thioic acid groups and esterification with butanol. The reaction conditions often require controlled temperatures, specific catalysts, and inert atmospheres to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioic acid groups to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, the compound’s reactivity with thiol groups makes it useful for studying protein interactions and enzyme functions.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry
In industrial applications, the compound is used in the production of specialty chemicals, coatings, and advanced materials.
Mechanism of Action
The mechanism by which 2,3,10,11-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, O,O-dibutyl ester exerts its effects involves interactions with thiol groups in proteins and enzymes. These interactions can alter the function of the target molecules, leading to various biological and chemical effects. The pathways involved may include redox reactions and covalent modifications.
Comparison with Similar Compounds
Similar Compounds
- 2,3,9,10-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, bis(2-phenylhydrazide)
- 2,3,10,11-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, O,O-dimethyl ester
Uniqueness
Compared to similar compounds, 2,3,10,11-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, O,O-dibutyl ester stands out due to its specific ester groups, which influence its solubility, reactivity, and potential applications. The presence of butyl groups may also enhance its interactions with certain biological targets, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
109477-54-5 |
|---|---|
Molecular Formula |
C14H24N2O2S8 |
Molecular Weight |
508.9 g/mol |
IUPAC Name |
O-butyl [2-[(butoxycarbothioyldisulfanyl)carbothioylamino]ethylcarbamothioyldisulfanyl]methanethioate |
InChI |
InChI=1S/C14H24N2O2S8/c1-3-5-9-17-13(21)25-23-11(19)15-7-8-16-12(20)24-26-14(22)18-10-6-4-2/h3-10H2,1-2H3,(H,15,19)(H,16,20) |
InChI Key |
WNMCEVBWQIEBOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=S)SSC(=S)NCCNC(=S)SSC(=S)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


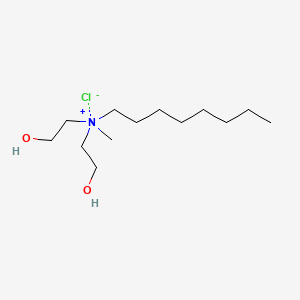
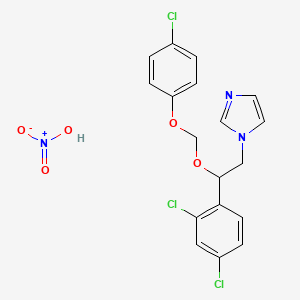

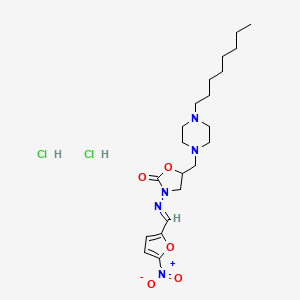

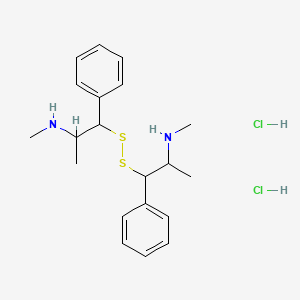
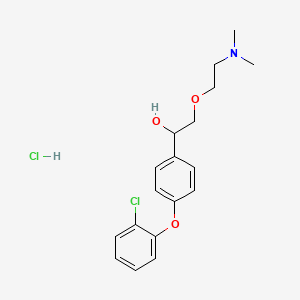
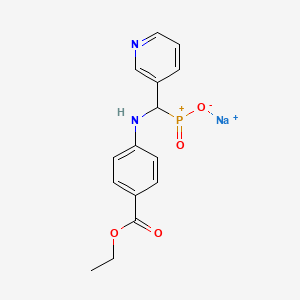
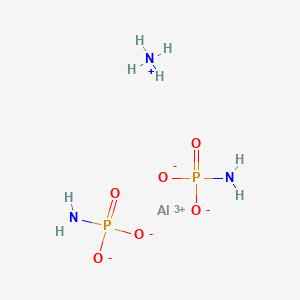
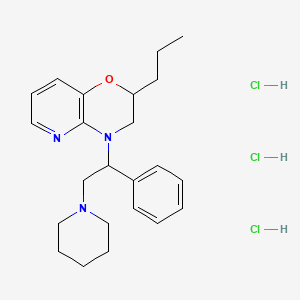
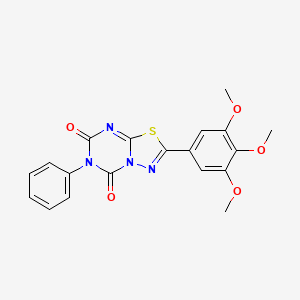
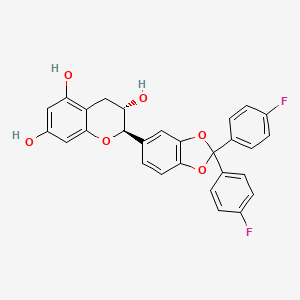

![(6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12754545.png)
